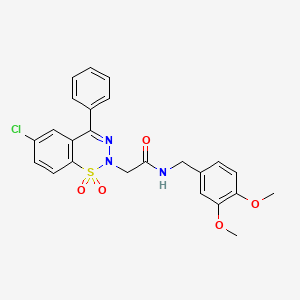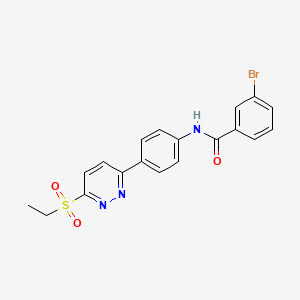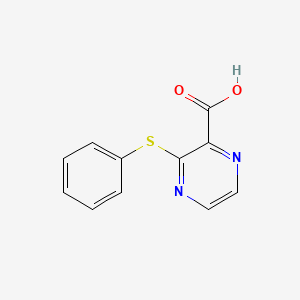
2-(3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Although the specific compound mentioned is not directly studied in the provided papers, the papers do discuss related quinoline derivatives and their synthesis, characterization, and potential therapeutic effects.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions with the aim of introducing various functional groups that confer the desired biological activity. For instance, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide is described as a seven-step process with an overall yield of 49% and a high purity level of 98.9% as determined by HPLC . This indicates the complexity and the efficiency of the synthetic routes used for such compounds.
Molecular Structure Analysis
Quinoline derivatives are characterized by their complex molecular structures, which include various substituents that can significantly affect their biological activity. The crystal structure of a related compound, 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione, reveals a nearly planar β-lactam ring and specific dihedral angles between the different aromatic rings, which contribute to the molecule's overall conformation and may influence its interaction with biological targets .
Chemical Reactions Analysis
The reactivity of quinoline derivatives is largely influenced by the substituents present on the quinoline core. For example, the introduction of a cyano group and an ethoxy group in the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide involves cyclization and substitution reactions that are key to forming the quinoline scaffold . The chemical reactions involved in the synthesis of these compounds are carefully designed to achieve the desired structural features.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their potential application as therapeutic agents. These properties are determined by the molecular structure and the nature of the substituents. For instance, the solvated crystal structure of a related compound suggests interactions such as hydrogen bonding and π-π stacking, which could affect the compound's solubility and crystallinity . The antibacterial activity of some quinoline derivatives also highlights their chemical reactivity and potential as drug candidates .
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
The structural aspects and properties of related compounds, such as amide-containing isoquinoline derivatives, have been investigated, focusing on their interaction with various acids and their ability to form gels and crystalline solids. These studies provide insights into the potential applications of such compounds in materials science, particularly in the development of new materials with specific structural and emission properties (Karmakar et al., 2007).
Antimicrobial and Anticancer Potentials
Research into similar compounds, such as 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, has shown significant antimicrobial and anticancer activities. These findings highlight the potential of such compounds in the development of new therapeutic agents (Mehta et al., 2019).
Therapeutic Applications in Viral Infections
The therapeutic efficacy of similar compounds, like anilidoquinoline derivatives, in treating viral infections such as Japanese encephalitis has been evaluated. These compounds have shown significant antiviral and antiapoptotic effects, suggesting their potential use in antiviral therapies (Ghosh et al., 2008).
Antitumor Activity and Molecular Docking
The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activity, highlighting the potential of such compounds in cancer treatment. Molecular docking studies further support their potential as leads in drug design (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O5/c1-34-18-8-10-23(35-2)21(12-18)29-24(31)14-30-13-20(25(32)15-3-5-16(27)6-4-15)26(33)19-11-17(28)7-9-22(19)30/h3-13H,14H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNFXBLLQQGKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)

![4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2527059.png)

![N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2527062.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2527063.png)

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)
![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)